![molecular formula C16H29NO6 B565362 gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester CAS No. 73538-32-6](/img/structure/B565362.png)
gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester
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Overview
Description
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a compound with the molecular formula C16H29NO6 and a molecular weight of 331.40 . It is a derivative of gamma-carboxyglutamic acid, an uncommon amino acid introduced into proteins by a post-translational carboxylation of glutamic acid residues .
Synthesis Analysis
The synthesis of gamma-carboxyglutamic acid involves the abstraction of the gamma-proton on glutamic acid, followed by the addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor . The synthesis of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester specifically has been referenced in several studies .Molecular Structure Analysis
The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is represented by the formula C16H29NO6 . Further analysis of its structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a solid compound . It should be stored at -20° C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
I have conducted searches for the scientific research applications of “gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester” and its other name “1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate”. However, the available information does not provide a comprehensive analysis of unique applications across multiple fields as you requested.
The compound is known for its role in biochemistry, particularly in the blood-clotting mechanism where it functions as a modified glutamic acid known as γ-carboxyglutamic acid . This specific role requires vitamin K as a cofactor and is crucial for binding to calcium.
Mechanism of Action
Target of Action
The primary target of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester is the vitamin K-dependent proteins . These proteins play a crucial role in various biological processes, including blood coagulation .
Mode of Action
Gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester interacts with its targets through a process known as gamma-carboxylation . This process involves the enzymatic conversion of select glutamic acid residues in vitamin K-dependent proteins into gamma-carboxyglutamic acid . This modification introduces an affinity for calcium ions .
Biochemical Pathways
The affected biochemical pathway is the coagulation cascade, which is essential for blood clotting . The gamma-carboxyglutamic acid residues in the coagulation factors mediate the binding of these factors to platelets and play a role in factor-X activation .
Pharmacokinetics
It is known that the compound is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by a hepatic carboxylase .
Result of Action
The molecular and cellular effects of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester’s action are primarily related to its role in blood coagulation . By facilitating the gamma-carboxylation of vitamin K-dependent proteins, it enables these proteins to bind calcium ions, which is crucial for the coagulation cascade .
Action Environment
It is known that the gamma-carboxylation process requires reduced vitamin k, oxygen, and carbon dioxide . Therefore, conditions that affect the availability of these components could potentially influence the action of the compound.
properties
IUPAC Name |
1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNMRHMSASNEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676244 |
Source
|
Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester | |
CAS RN |
73538-32-6 |
Source
|
Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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